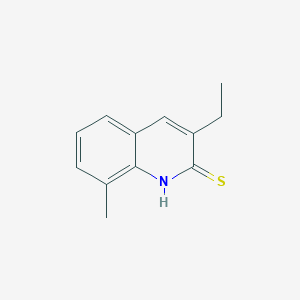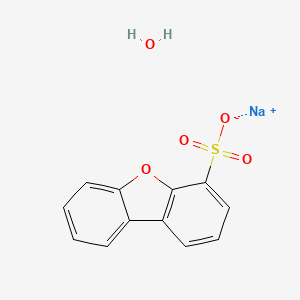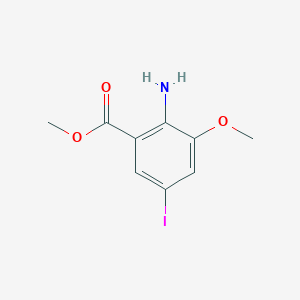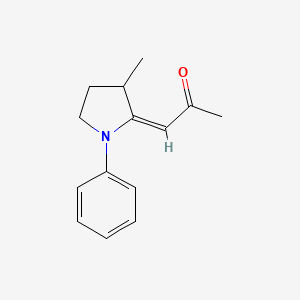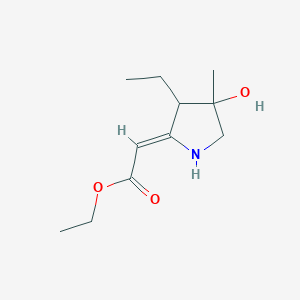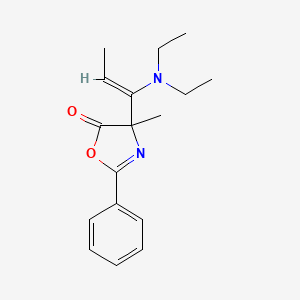
(1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol is a chiral compound with a furan ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and (S)-2-amino-1-propanol.
Reaction Conditions: The furan ring is introduced via a nucleophilic substitution reaction, where the hydroxyl group of (S)-2-amino-1-propanol reacts with a furan derivative under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products
Oxidation: Formation of furan-2-yl ketone or aldehyde derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of amide derivatives.
Scientific Research Applications
(1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
(1S,2S)-1-(Thiophen-2-yl)-2-(methylamino)propan-1-ol: A compound with a thiophene ring instead of a furan ring, exhibiting different reactivity.
(1S,2S)-1-(Pyridin-2-yl)-2-(methylamino)propan-1-ol: A compound with a pyridine ring, used in different applications.
Uniqueness
(1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol is unique due to its specific chiral configuration and the presence of a furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1S,2S)-1-(furan-2-yl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6(9-2)8(10)7-4-3-5-11-7/h3-6,8-10H,1-2H3/t6-,8-/m0/s1 |
InChI Key |
AZXKJDSTUURASL-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CO1)O)NC |
Canonical SMILES |
CC(C(C1=CC=CO1)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



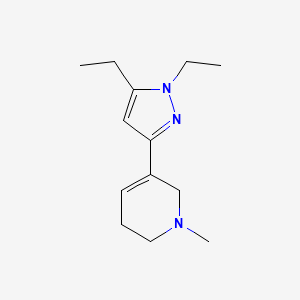
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
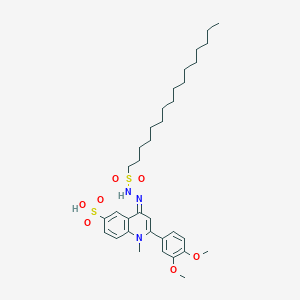
![Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)](/img/structure/B12871877.png)
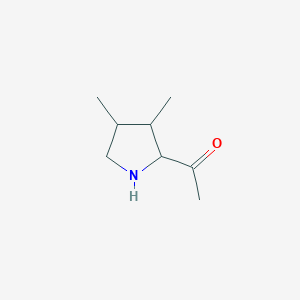
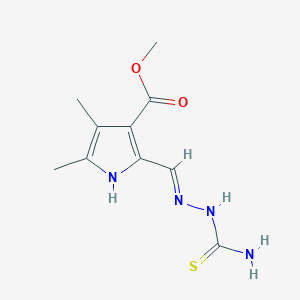
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
